molecular formula C13H27NO5 B1667102 Tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate CAS No. 252881-74-6

Tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate

Cat. No. B1667102
M. Wt: 277.36 g/mol
InChI Key: CWFSAZJIJBTKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate is a chemical compound with the molecular formula C11H23NO4 . It has an average mass of 233.305 Da and a monoisotopic mass of 233.162704 Da . This compound is also known by other names such as Propanoic acid, 3-[2-(2-aminoethoxy)ethoxy]-, 1,1-dimethylethyl ester .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate consists of a propanoic acid backbone with an aminoethoxyethoxy group attached to the third carbon atom . The propanoic acid group is further esterified with a tert-butyl group .


Physical And Chemical Properties Analysis

Tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate is a liquid at room temperature . Its boiling point and other physical properties are not available in the search results.

properties

IUPAC Name

tert-butyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO5/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h4-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFSAZJIJBTKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584975
Record name tert-Butyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 12-amino-4,7,10-trioxadodecanoate

CAS RN

252881-74-6
Record name tert-Butyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 12-amino-4,7,10-trioxadodecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

NaN3 (35 g, 538 mmol) was added to a stirring solution of 3-{2-[2-(2-tosylsulfonyloxy-ethoxy)-ethoxy]-ethoxy}-propionic acid tert-butyl ester (20 g, 46 mmol) in DMF (150 mL) and the reaction was stirred overnight. Reaction was diluted with water (200 mL) and extracted with EtOAc (4×100 mL). The organic layer was washed with water (100 mL) and brine (100 mL) and dried over Na2SO4. The solvent was removed in vacuo to give an oil. Column chromatography EtOAc/Hex (1:4) gave an oil which corresponds to the 3-{2-[2-(2-azido-ethoxy)-ethoxy]-ethoxy}-propionic acid tert-butyl ester, (M+1)=304. This oil was hydrogenated using Pd (5% on carbon) in EtOAc under hydrogen (1 atm.) over 3 days. The catalyst was removed by filtration and solvent removed in vacuo to give an oil corresponding to the title compound, (M+1)=278.
Name
Quantity
35 g
Type
reactant
Reaction Step One
Name
3-{2-[2-(2-tosylsulfonyloxy-ethoxy)-ethoxy]-ethoxy}-propionic acid tert-butyl ester
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate

Citations

For This Compound
11
Citations
Y Ushiki, K Kawabe, K Yamamoto-Okada… - Bioorganic & Medicinal …, 2022 - Elsevier
Intestinal sodium-dependent phosphate transport protein 2b (SLC34A2, NaPi2b) inhibitors are expected to be potential new candidates for anti-hyperphosphatemia drugs. However, a …
Number of citations: 1 www.sciencedirect.com
M Maemoto, Y Hirata, S Hosoe, J Ouchi, M Uchii… - Bioorganic & Medicinal …, 2022 - Elsevier
Inhibition of intestinal sodium-dependent phosphate transport protein 2b (NaPi2b), responsible for intestinal phosphate absorption, is considered to reduce serum phosphate levels, …
Number of citations: 2 www.sciencedirect.com
B Soberats, L Martínez, E Sanna… - … A European Journal, 2012 - Wiley Online Library
New tripodal squaramide‐based hosts have been synthesised and structurally characterised by spectroscopic methods. In 2.5 % (v/v) [D 6 ]DMSO in CDCl 3 , compound 4 formed …
XR Han, L Chen, Y Wei, W Yu, Y Chen… - Journal of Medicinal …, 2020 - ACS Publications
BRAF is among the most frequently mutated oncogenes in human cancers. Multiple small molecule BRAF kinase inhibitors have been approved for treating melanoma carrying BRAF-…
Number of citations: 41 pubs.acs.org
T Zheng, JL Bullock, EM Nolan - Journal of the American …, 2012 - ACS Publications
The design and syntheses of monofunctionalized enterobactin (Ent, l- and d-isomers) scaffolds where one catecholate moiety of enterobactin houses an alkene, aldehyde, or carboxylic …
Number of citations: 113 pubs.acs.org
E Marini, M Marino, G Gionfriddo, F Maione, M Pandini… - Molecules, 2022 - mdpi.com
BRAF is a serine/threonine kinase frequently mutated in human cancers. BRAF V600E mutated protein is targeted through the use of kinase inhibitors which are approved for the …
Number of citations: 3 www.mdpi.com
TB Thapa Magar, J Lee, JH Lee, J Jeon, P Gurung… - Pharmaceutics, 2023 - mdpi.com
Novel series of chlorin e6-curcumin derivatives were designed and synthesized. All the synthesized compounds 16, 17, 18, and 19 were tested for their photodynamic treatment (PDT) …
Number of citations: 2 www.mdpi.com
MH Yang, JL Russell, Y Mifune, Y Wang… - Journal of Medicinal …, 2022 - ACS Publications
The diprovocims, a new class of toll-like receptor (TLR) agonists, bear no similarity to prior TLR agonists, act through a well-defined mechanism (TLR1/TLR2 agonist), exhibit exquisite …
Number of citations: 2 pubs.acs.org
R Yang - 2023 - search.proquest.com
Design, Synthesis, and Biological Evaluation of Selective TBL1X Degraders and PP2A Activators & Refinement of SARS-CoV-2 Envelope Protein Structure in a Native-like Environment …
Number of citations: 2 search.proquest.com
前本道寛 - 2023 - eprints.lib.hokudai.ac.jp
リン酸塩は生体内で最も豊富な化学種の 1 つであり, 骨, 歯, 細胞膜および核酸の必要不可欠な構成 成分である. 加えて, 細胞内シグナル伝達の調節, 組織におけるエネルギー産生, そして生体内 pH …
Number of citations: 2 eprints.lib.hokudai.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.